molecular formula C12H15BrO2 B3315029 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene CAS No. 951891-01-3

2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene

Cat. No. B3315029
CAS RN: 951891-01-3
M. Wt: 271.15 g/mol
InChI Key: GYWFFAJWDLDNQT-UHFFFAOYSA-N
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Description

    Synonyms : It goes by various synonyms, including 2-bromo-4,5-dimethoxyphenyl methanol , benzenemethanol , and 2-bromo-4,5-dimethoxy-phenyl-methanol .


Synthesis Analysis

    Formation of 2-Bromo-4,5-dimethoxybenzyl Alcohol : Start with 3,4,5-trimethoxytoluene and react it with sodium bromide in acetic acid to yield 2-bromo-4,5-dimethoxybenzyl alcohol in quantitative yield . Conversion to 3-(2-bromo-4,5-dimethoxyphenyl)propenenitrile : Oxidize the alcohol using a persulfate compound in a mixed solvent of acetic acid and sulfuric acid (v/v = 10:1) to obtain the desired nitrile product .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

The compound can be used in Suzuki–Miyaura (SM) cross-coupling reactions . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Chalcone Derivatives

“2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene” can be used in the synthesis of chalcone derivatives . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They exhibit several biological activities and have been found to possess antimicrobial, anti-inflammatory, and anticancer properties .

Antifungal Activity

Some chalcone derivatives synthesized from “2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene” have shown promising antifungal activity against the dermatophyte clinical strain of Trichophyton rubrum .

Antibiotic Resistance Reversal

Chalcone derivatives, including those synthesized from “2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene”, have been found to reverse the resistance to vancomycin in Enterococcus faecalis B3/101 . This is particularly important in the fight against antibiotic resistance, a major global health problem.

Preparation of Boronic Acid Derivatives

“2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene” can potentially be used in the preparation of boronic acid derivatives . Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent and two hydroxyl groups. They have a wide range of applications in organic synthesis, medicinal chemistry, and materials science .

Development of New Antimicrobial Agents

Inspired by macroalgae brominated bromophenol BDDE with antimicrobial activity, a series of 18 chalcone derivatives, including seven chalcones, six dihydrochalcones, and five diarylpropanes, was prepared and evaluated for its antimicrobial activity and potential to fight antibiotic resistance . This highlights the potential of “2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene” in the development of new antimicrobial agents.

Safety and Hazards

  • Precautionary Measures : Avoid inhalation of dust/fumes/gas/mist/vapors/spray. In case of ingestion, seek medical attention. Wash skin thoroughly if exposed. Use protective gear .

Mechanism of Action

Target of Action

It is known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Mode of Action

In the context of SM cross-coupling reactions, the compound would interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the formation of carbon-carbon bonds via SM cross-coupling reactions . These reactions are widely applied in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific context in which it is used. In the case of SM cross-coupling reactions, the result would be the formation of a new carbon-carbon bond .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene. For instance, the success of SM cross-coupling reactions is attributed to a combination of exceptionally mild and functional group tolerant reaction conditions, along with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

properties

IUPAC Name

1-(3-bromobut-3-enyl)-2,3-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-9(13)7-8-10-5-4-6-11(14-2)12(10)15-3/h4-6H,1,7-8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWFFAJWDLDNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CCC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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